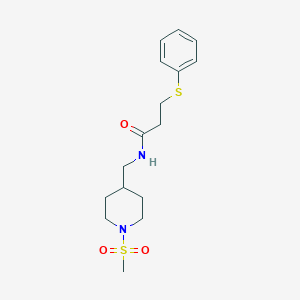
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C16H24N2O3S2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
A similar compound, norfentanyl, is a major urinary metabolite of a narcotic analgesic fentanyl
Mode of Action
If it is similar to Norfentanyl, it may bind to and activate opioid receptors, leading to analgesic effects . .
Biochemical Pathways
If it acts on opioid receptors like Norfentanyl, it could potentially influence pain signaling pathways
Pharmacokinetics
It is noted that the compound is insoluble in water , which could affect its bioavailability and distribution.
Result of Action
If it acts similarly to Norfentanyl, it could potentially have analgesic effects by modulating opioid receptor activity . More research is needed to confirm this.
Actividad Biológica
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a methylsulfonyl group, which is known to enhance solubility and bioavailability. The phenylthio group contributes to its interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may exert effects through the following mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and ferroptosis, a form of regulated cell death associated with oxidative stress .
- Modulation of Signaling Pathways : The compound has been noted to influence the KEAP1-NRF2-GPX4 axis, which plays a crucial role in cellular defense against oxidative stress. By inhibiting NRF2 activity, the compound may enhance ferroptosis in tumor cells .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections .
Efficacy in Cell Lines
A summary of findings from various studies on the efficacy of this compound and related compounds is presented below:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung) | 15 | Induction of apoptosis |
| Study 2 | MCF7 (Breast) | 10 | Ferroptosis via NRF2 inhibition |
| Study 3 | HeLa (Cervical) | 12 | ROS accumulation leading to cell death |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anti-Tumor Activity : A recent study investigated the effects of related compounds on tumor growth in xenograft models. The results indicated significant tumor reduction when treated with the compound, supporting its potential as an anti-cancer agent .
- Antimicrobial Studies : In vitro assays demonstrated that derivatives exhibited activity against various bacterial strains, suggesting possible applications in treating infections .
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-23(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-22-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIZCQOWKHLPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













